molecular formula C12H14BrNO4 B13851241 2-Bromo-4-(tert-butyl)-5-nitrophenyl Acetate

2-Bromo-4-(tert-butyl)-5-nitrophenyl Acetate

Cat. No.: B13851241
M. Wt: 316.15 g/mol
InChI Key: SJPALARLCMUPHJ-UHFFFAOYSA-N
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Description

2-Bromo-4-(tert-butyl)-5-nitrophenyl Acetate is an organic compound that features a bromine atom, a tert-butyl group, and a nitro group attached to a phenyl ring, with an acetate ester functional group. This compound is of interest in various fields of chemistry due to its unique structural properties and reactivity.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-Bromo-4-(tert-butyl)-5-nitrophenyl Acetate typically involves the bromination of 4-(tert-butyl)-5-nitrophenyl acetate. The reaction conditions often include the use of bromine or a brominating agent in the presence of a catalyst or under specific temperature conditions to ensure selective bromination at the desired position on the phenyl ring.

Industrial Production Methods

Industrial production methods for this compound may involve large-scale bromination reactions using automated systems to control the reaction parameters precisely. The use of continuous flow reactors can enhance the efficiency and yield of the production process.

Chemical Reactions Analysis

Types of Reactions

2-Bromo-4-(tert-butyl)-5-nitrophenyl Acetate undergoes various types of chemical reactions, including:

    Substitution Reactions: The bromine atom can be substituted by other nucleophiles, such as amines or thiols, under appropriate conditions.

    Reduction Reactions: The nitro group can be reduced to an amino group using reducing agents like hydrogen gas in the presence of a catalyst.

    Oxidation Reactions: The acetate ester can be hydrolyzed to form the corresponding carboxylic acid under acidic or basic conditions.

Common Reagents and Conditions

    Substitution: Nucleophiles like amines or thiols, often in the presence of a base.

    Reduction: Hydrogen gas with a palladium or platinum catalyst.

    Oxidation: Acidic or basic hydrolysis conditions.

Major Products

    Substitution: Formation of substituted phenyl derivatives.

    Reduction: Formation of 2-Amino-4-(tert-butyl)-5-nitrophenyl acetate.

    Oxidation: Formation of 2-Bromo-4-(tert-butyl)-5-nitrophenyl acetic acid.

Scientific Research Applications

2-Bromo-4-(tert-butyl)-5-nitrophenyl Acetate has several applications in scientific research:

    Chemistry: Used as a building block in organic synthesis for the preparation of more complex molecules.

    Biology: Investigated for its potential biological activity and interactions with biomolecules.

    Medicine: Explored for its potential use in drug development and as a pharmacophore in medicinal chemistry.

    Industry: Utilized in the synthesis of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of 2-Bromo-4-(tert-butyl)-5-nitrophenyl Acetate involves its interaction with specific molecular targets, depending on the context of its use. For example, in substitution reactions, the bromine atom acts as a leaving group, allowing nucleophiles to attack the phenyl ring. In reduction reactions, the nitro group undergoes a series of electron transfer steps to form an amino group.

Comparison with Similar Compounds

Similar Compounds

  • 2-Bromo-4-(tert-butyl)phenol
  • 2-Bromo-4-(tert-butyl)aniline
  • 2-Bromo-4,6-di-tert-butylphenol

Properties

Molecular Formula

C12H14BrNO4

Molecular Weight

316.15 g/mol

IUPAC Name

(2-bromo-4-tert-butyl-5-nitrophenyl) acetate

InChI

InChI=1S/C12H14BrNO4/c1-7(15)18-11-6-10(14(16)17)8(5-9(11)13)12(2,3)4/h5-6H,1-4H3

InChI Key

SJPALARLCMUPHJ-UHFFFAOYSA-N

Canonical SMILES

CC(=O)OC1=C(C=C(C(=C1)[N+](=O)[O-])C(C)(C)C)Br

Origin of Product

United States

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